![molecular formula C18H19NO B12554930 Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 185250-39-9](/img/structure/B12554930.png)
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by its unique structure, which includes a methylene group and a phenylmethoxyethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of an amino alcohol derivative using a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
Wirkmechanismus
The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.
Ethyleneimine: Another three-membered nitrogen-containing compound with comparable properties.
Uniqueness
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is unique due to its specific substituents, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
185250-39-9 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine |
InChI |
InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1 |
InChI-Schlüssel |
IPHQCWCGGAWCTL-MRTLOADZSA-N |
Isomerische SMILES |
C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


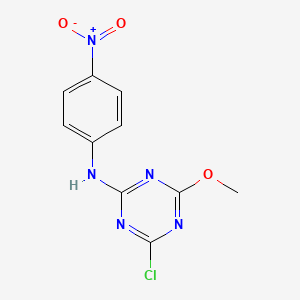

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
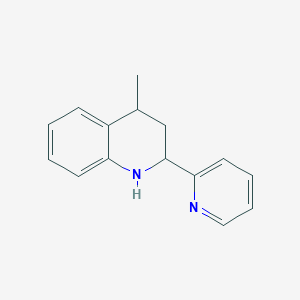
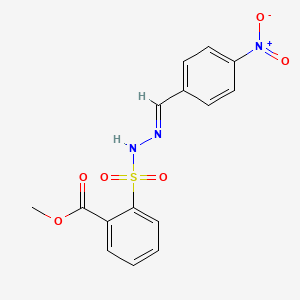
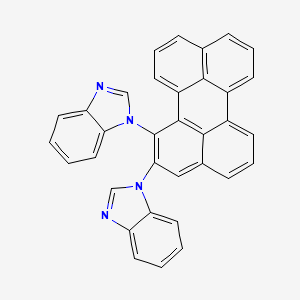
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
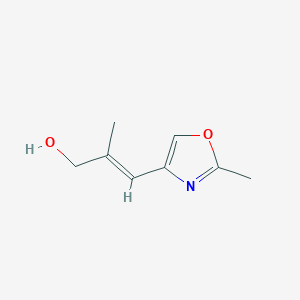
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
